N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
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Overview
Description
N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C21H32N4O2 and its molecular weight is 372.513. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
- A novel synthetic approach for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, relevant to N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, demonstrates the versatility of oxalamides in medicinal chemistry and their potential applications in drug development. This method is high yielding and operationally simple, suggesting the compound's utility in synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Receptor Binding and Activity
- Research focusing on 1-cyclohexylpiperazine derivatives, related to σ2 receptor ligands, highlights the compound's significance in understanding structure-affinity relationships for receptor binding. These studies provide insights into the pharmacological potential of phenylpiperazine compounds in targeting σ receptors, which are implicated in various central nervous system (CNS) disorders (Berardi et al., 2004).
Therapeutic Potentials
- The exploration of this compound derivatives in anticonvulsant activity presents a promising avenue for the development of new therapeutic agents. These compounds exhibit broad-spectrum activity across various preclinical seizure models, suggesting their potential as effective treatments for epilepsy (Kamiński et al., 2015).
- Studies on the antituberculosis activity of related phenylpiperazine derivatives underscore the compound's potential in addressing infectious diseases. These findings open up avenues for the development of novel antituberculosis agents, highlighting the compound's utility beyond CNS disorders (Kayukova et al., 2010).
Mechanism of Action
Target of Action
The primary target of N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
This compound interacts with AChE by inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, making it a selective AChE inhibitor . The inhibition of AChE by this compound is a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of ACh, a neurotransmitter that plays a significant role in memory and learning . By inhibiting AChE, this compound prevents the breakdown of ACh, thereby enhancing cholinergic neurotransmission .
Result of Action
The result of the action of this compound is an enhancement of cognitive functions due to increased cholinergic neurotransmission . This is achieved by the inhibition of AChE, leading to an increase in the level of ACh .
Properties
IUPAC Name |
N'-cyclohexyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c26-20(21(27)23-18-8-3-1-4-9-18)22-12-7-13-24-14-16-25(17-15-24)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKVZRNEWPVANQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.